1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine typically involves the bromination of 5-methoxyimidazo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 5-methoxyimidazo[1,5-a]pyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include 1,3-disubstituted imidazo[1,5-a]pyridines.
Oxidation: Products include imidazo[1,5-a]pyridine-5-carboxaldehyde or imidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: The major product is 5-methoxyimidazo[1,5-a]pyridine.
Scientific Research Applications
1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms may facilitate binding to specific enzymes or receptors, while the methoxy group can enhance the compound’s solubility and bioavailability . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
1,3-dibromoimidazo[1,5-a]pyridine: Lacks the methoxy group, which may affect its solubility and reactivity.
5-methoxyimidazo[1,5-a]pyridine: Lacks the bromine atoms, which may reduce its potential for substitution reactions.
1,3-dichloro-5-methoxyimidazo[1,5-a]pyridine: Chlorine atoms may provide different reactivity and biological activity compared to bromine atoms.
The uniqueness of this compound lies in its combination of bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-6-4-2-3-5-7(9)11-8(10)12(5)6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSMPVXUZOZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(N=C(N21)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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